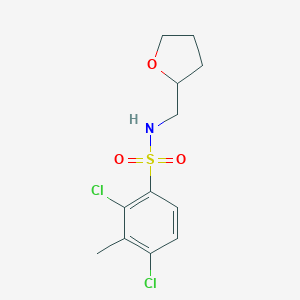

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H15Cl2NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups, as well as an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with oxolane-2-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, breaking down the sulfonamide group.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Sulfonic acids or sulfonate esters.

Reduction: Amines or other reduced forms of the sulfonamide group.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dichloro-3-methylbenzenesulfonamide: Lacks the oxolane ring, making it less complex and potentially less versatile in its applications.

N-(oxolan-2-ylmethyl)benzenesulfonamide: Lacks the chlorine and methyl groups on the benzene ring, which may affect its reactivity and biological activity.

Uniqueness

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to the combination of its structural features, including the dichloro and methyl substitutions on the benzene ring and the presence of the oxolane ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,4-Dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14Cl2N2O3S. The structure features a benzenesulfonamide core with dichloro and methyl substitutions, along with an oxolane moiety. This unique structure is crucial for its biological interactions.

Benzenesulfonamides often function as inhibitors of various enzymes and receptors. The specific mechanisms for this compound may include:

- Inhibition of Carbonic Anhydrase : Similar compounds have been shown to inhibit carbonic anhydrase activity, which is vital in regulating pH and fluid balance in biological systems.

- Calcium Channel Modulation : Some studies suggest that benzenesulfonamides can modulate calcium channels, impacting vascular resistance and blood pressure regulation .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

- Cardiovascular Effects : In isolated rat heart models, derivatives of benzenesulfonamides demonstrated significant effects on coronary resistance and perfusion pressure. For instance, compounds similar to 2,4-dichloro derivatives showed a decrease in coronary resistance, indicating potential cardiovascular benefits .

- Antimicrobial Properties : Some benzenesulfonamides exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to interfere with bacterial folate synthesis pathways.

- Antitumor Activity : Recent research indicates that certain benzenesulfonamide derivatives may have antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Case Studies

Several case studies highlight the efficacy and safety of benzenesulfonamides:

- Study on Perfusion Pressure : A study conducted on isolated rat hearts demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to controls. This suggests that similar compounds could be beneficial in managing cardiovascular conditions .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various sulfonamide derivatives against common bacterial strains. Results indicated that some compounds showed promising inhibitory concentrations against resistant strains .

Data Table: Biological Activities of Related Compounds

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating its efficacy and safety profile.

- Absorption : The compound's solubility and stability influence its bioavailability.

- Metabolism : Biotransformation studies indicate potential metabolic pathways involving cytochrome P450 enzymes.

- Excretion : Renal clearance mechanisms play a role in eliminating the compound from the body.

Eigenschaften

IUPAC Name |

2,4-dichloro-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO3S/c1-8-10(13)4-5-11(12(8)14)19(16,17)15-7-9-3-2-6-18-9/h4-5,9,15H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWDSXBBFCRRSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2CCCO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.